Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
SB-332235 is an antagonist of chemokine (C-X-C motif) receptor 2 (CXCR2; IC50 = 9.3 nM in CHO cell membranes expressing the recombinant human receptor). It is selective for CXCR2 over CXCR1 (IC50 = 9,633 nM). SB-332235 (10 ng/ml) inhibits migration of isolated human peripheral blood monocytes induced by chemokine (C-X-C motif) ligand 1 (CXCL1), CXCL5, or CXCL8 by 92, 73, and 50%, respectively. It decreases cigarette smoke-induced increases in bronchoalveolar lavage fluid (BALF) neutrophil infiltration when administered at a dose of 1 mg/kg. SB-332235 (1 mg/kg) reduces increases in neuronal levels of 4-hydroxy nonenal (4-HNE;) induced by amyloid-β (1-42) (Aβ42;) in a rat model of Alzheimer's disease. SB-332235 is a potent and specific CXCR2 antagonist. SB-332235 effectively inhibited CS-induced neutrophilia in a dose-dependent manner.
Highly potent, selective CCR3 antagonist (IC50 = 2.5 μM). Displays 250-fold selectivity for CCR3 vs. CXCR1, CXCR2, CCR1 and CCR7 receptors. Potent inhibitor of Ca2+ mobilization induced by eotaxin, eotaxin-2 and MCP-4 in human eosinophils (IC50 values are 210, 90 and 80 nM, respectively). SB 297006 is an antagonist of C-C chemokine receptor 3 (CCR3; IC50 = 39 nM), which normally is activated by eotaxin, eotaxin-3, MCP-3, MCP-4, RANTES, and MIP-1δ.1 It is at least 250-fold selective for CCR3 over a panel of other chemokine receptors. SB 297006 blocks CCR3-mediated calcium mobilization induced by eotaxin, eotaxin-2, and MCP-4 in transfected cells. It suppresses antigen-induced accumulation of Th2 lymphocytes and eosinophils in lungs of mice when delivered subcutaneously (100 mg/kg). SB 297006 is an antagonist of C-C chemokine receptor 3 (CCR3; IC50 = 39 nM).
Highly potent and selective CCR3 antagonist (IC50 = 4 nM). Shows >2500-fold selectivity over CCR7, CXCR1, CXCR2, C4aR and LTD4 receptors. Inhibits Ca2+ mobilization induced by eotaxin, eotaxin-2 and MCP-4 (IC50 values are 38, 35, and 20 nM, respectively). Also inhibits eosinophil chemotaxis. SB-328437 is a nonpeptide chemokine (C-C motif) receptor 3 (CCR3) antagonist (IC50 = 4.5 nM in a radioligand binding assay). It is selective for CCR3 over chemokine (C-X-C motif) receptor 1 (CXCR1), CXCR2, CCR7, complement 3a receptor (C3aR), and C5aR (IC50s = >27, >27, >33, >10, and >10 µM, respectively). SB-328437 (3.3-1,000 nM) inhibits calcium mobilization induced by chemokine (C-C motif) ligand 11 (CCL11), CCL24, and CCL13 in RBL-2H3-CCR3 cells and eosinophils. In vivo, SB-328437 reduces pulmonary Ccr3 mRNA expression, the number of eosinophils and monocytes in bronchoalveolar lavage fluid (BALF), and pulmonary IL-4 and TNF-α levels in a mouse model of asthma. SB328437 is a potent and selective CCR3 antagonist (IC50 = 1.6 nM). SB328437 blocks CCR3 agonist-induced calcium mobilization in CCR3 expressing cells with the following IC50 values: eotaxin, 38 nM; eotaxin-2, 35 nM and MCP4, 20 nM..
SB334867 is an orexin antagonist. It was the first non-peptide antagonist developed that is selective for the orexin receptor subtype OX1, with around 50x selectivity for OX1 over OX2 receptors. It has been shown to produce sedative and anorectic effects in animals, and has been useful in characterising the orexinergic regulation of brain systems involved with appetite and sleep, as well as other physiological processes. Orexin antagonists have multiple potential clinical applications including the treatment of drug addiction, insomnia, obesity and diabetes.
SB357134 is a potent, selective and orally active 5-HT6 receptor antagonist. SB-357134 and other 5-HT6 antagonists show nootropic effects in animal studies, and have been proposed as potential novel treatments for cognitive disorders such as schizophrenia and Alzheimer's disease.
Selective OX1 receptor antagonist. Inhibits orexin-A induced intracellular calcium release (IC50 = 226 nM). Shows anxiolytic, sedative and anorectic effects in vivo. SB-334867 is an antagonist of the orexin 1 receptor (OX1R; KB = 39.8 nM) that is selective for OX1R over OX2R (KB = 1,995.3 nM). It reduces food intake and increases resting duration in rats, as well as inhibits orexin-A-induced increases in food intake, when administered at a dose of 30 mg/kg. SB-334867 (10 mg/kg) inhibits orexin-A-induced increases in grooming time in rats. It increases the seizure threshold in both the maximal electroshock seizure threshold (MEST) and 6 Hz psychomotor seizure test in mice when administered at doses of 30 and 3 mg/kg, respectively. Intracerebroventricular administration of SB-334867 (0.5-50 nmol) reduces morphine-induced analgesia in the formalin test in rats. SB-334867 (1.5 to 6 μg, intra-dentate gyrus injection) also reduces acquisition and consolidation of spatial memory in the Morris water maze in rats. SB-334867 is an orexin antagonist. It was the first non-peptide antagonist developed that is selective for the orexin receptor subtype OX1, with around 50x selectivity for OX1 over OX2 receptors. It has been shown to produce sedative and anorectic effects in animals, and has been useful in characterising the orexinergic regulation of brain systems involved with appetite and sleep, as well as other physiological processes. Orexin antagonists have multiple potential clinical applications including the treatment of drug addiction, insomnia, obesity and diabetes.
SB-284851-BT is a piperidinylimidazole that is 1H-imidazole carrying a piperidin-4-yl group, 4-fluorophenyl group and a 2-(3,5-dimethylphenoxy)pyrimidin-4-yl group at positions 1, 4 and 5 respectively. It is a potent inhibitor of p38alpha mitogen-activated protein kinase and BRD4. It has a role as a bromodomain-containing protein 4 inhibitor and an EC 2.7.11.24 (mitogen-activated protein kinase) inhibitor. It is a member of monofluorobenzenes, an aryloxypyrimidine and a piperidinylimidazole.
The transient receptor potential vanilloid type 1 (TRPV1) receptor is a nonselective cation channel gated by noxious heat, protons, and capsaicin. TRPV1 is present in primary sensory neurons and in both central and peripheral sensory nerve terminals and plays a role in thermal and mechanical hyperalgesia. SB-366791 is a selective TRPV1 antagonist that is widely used in pain research. In cultured trigeminal ganglion neurons, SB-366791 inhibits capsaicin-evoked Ca2+ influx with an IC50 value of 0.7 μM. A 1 nmol injection of SB-366791 in mouse paw reduces capsaicin-induced nociceptive responses in a model of pain. Intrathecal pretreatment of 10 μl SB-366791 in rats suppresses tolerance to the analgesic effects of chronic morphine administration. Co-administration of morphine and SB-366791 at 0.1 mg/kg has potent analgesic effects in a mouse model of bone cancer pain. Potent and selective TRPV1 antagonist. Glutamatergic synaptic transmission inhibitor. SB-366791is a potent and selective TRPV1 antagonist. SB-366791 inhibits glutamatergic synaptic transmission in rat spinal dorsal horn following peripheral inflammation. SB-366791 decreased capsaicin-induced Ca2+ influx in cultured trigeminal ganglion cells in a concentration-dependent manner (0.5-10 microM) with an IC50 of 651.9 nM. SB366791 is a more selective and in vivo also a more potent TRPV1 receptor antagonist than capsazepine in the rat therefore, it may promote the assessment of the therapeutic utility of TRPV1 channel blockers.